molecular formula C26H32N8O2 B2617985 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine CAS No. 714927-12-5

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

Cat. No. B2617985
CAS RN: 714927-12-5
M. Wt: 488.596
InChI Key: VSEASPGQAYOQOO-UHFFFAOYSA-N
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Description

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, also known as BBNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BBNP is a member of the piperazine family of compounds, which are commonly used in pharmaceutical research due to their diverse biological activities and low toxicity.

Mechanism Of Action

The exact mechanism of action of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer progression. 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is overexpressed in many types of cancer and is associated with tumor growth and metastasis.
Biochemical and Physiological Effects:
2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been shown to have a range of biochemical and physiological effects, including reducing inflammation, inducing apoptosis (programmed cell death) in cancer cells, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors with nutrients and oxygen). 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages And Limitations For Lab Experiments

One advantage of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is its low toxicity, which makes it a safer alternative to other compounds that are used in drug discovery and development. However, 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine is also relatively insoluble in water, which can make it difficult to work with in certain experimental settings. Additionally, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine, including its absorption, distribution, metabolism, and excretion in the body.

Future Directions

There are several potential future directions for research on 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine. One area of interest is its potential use in combination with other drugs or therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Another potential direction is to develop more soluble analogs of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine that can be more easily administered and studied in vivo. Additionally, further research is needed to fully understand the molecular mechanisms of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine's biological activities, which could lead to the development of more targeted and effective therapies for cancer and other diseases.

Synthesis Methods

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can be synthesized through a multi-step process that involves the reaction of 4-nitropyrimidin-2-amine with benzylpiperazine in the presence of a suitable catalyst. The resulting intermediate is then further reacted with benzyl chloride to produce the final product. The purity and yield of 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine can be improved through various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. These properties make it a promising candidate for drug discovery and development. In particular, 2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine has been studied as a potential treatment for cancer, with promising results in preclinical studies.

properties

IUPAC Name

2,6-bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O2/c27-24-23(34(35)36)25(32-15-11-30(12-16-32)19-21-7-3-1-4-8-21)29-26(28-24)33-17-13-31(14-18-33)20-22-9-5-2-6-10-22/h1-10H,11-20H2,(H2,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEASPGQAYOQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC(=NC(=C3[N+](=O)[O-])N)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(4-benzylpiperazin-1-yl)-5-nitropyrimidin-4-amine

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